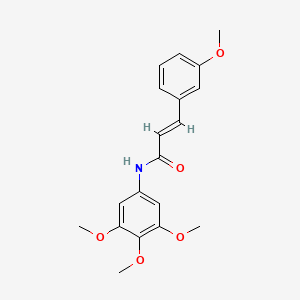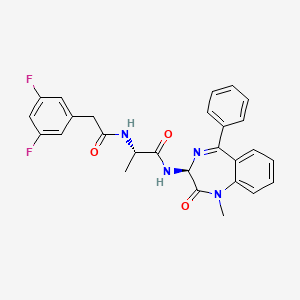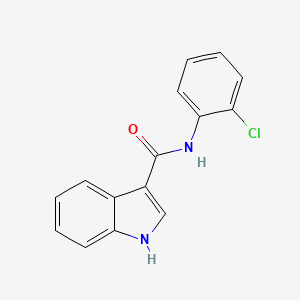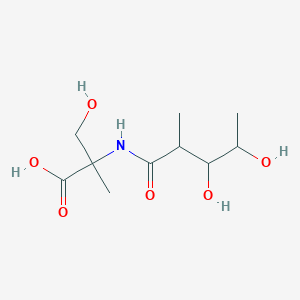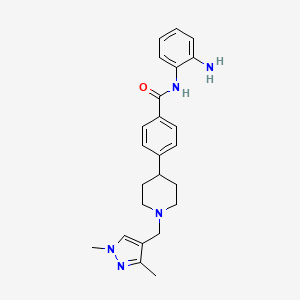
Hdac-IN-4
概要
説明
科学的研究の応用
CXD101 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Therapy: CXD101 has demonstrated potent antiproliferative activity against various cancer cells, including colon, lung, non-Hodgkin lymphoma, and myeloma cell lines. .
Epigenetic Regulation: As an HDAC inhibitor, CXD101 plays a crucial role in epigenetic regulation by modulating histone acetylation and gene expression.
Combination Therapy: CXD101 has been investigated in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its anticancer effects.
作用機序
CXD101 exerts its effects by inhibiting class I HDAC enzymes, specifically HDAC1, HDAC2, and HDAC3. This inhibition leads to the hyperacetylation of histone and non-histone proteins, resulting in the reactivation of tumor suppressor genes and the suppression of oncogenic pathways. The molecular targets and pathways involved in the mechanism of action of CXD101 include:
Histone Acetylation: CXD101 increases histone acetylation, leading to a more open chromatin structure and enhanced gene expression.
Tumor Suppressor Genes: The reactivation of tumor suppressor genes contributes to the inhibition of cancer cell proliferation and survival.
Oncogenic Pathways: CXD101 modulates key oncogenic pathways, such as the cell cycle and apoptosis, to exert its anticancer effects
将来の方向性
HDAC inhibitors, including Hdac-IN-4, have shown promise in preclinical and clinical studies for the treatment of various types of cancer . Future research will likely focus on further elucidating the mechanisms of action of these compounds, optimizing their selectivity and potency, and exploring their potential in combination therapies .
生化学分析
Biochemical Properties
Hdac-IN-4 interacts with HDACs, specifically the zinc-dependent HDAC protein family . The interaction between this compound and these enzymes leads to the inhibition of their enzymatic activity, which in turn affects the acetylation status of histones and other proteins . This can have profound effects on the transcriptional activity of genes, thereby influencing a wide range of biochemical reactions .
Cellular Effects
The effects of this compound on cells are diverse and far-reaching. By inhibiting HDACs, this compound can alter the transcriptional landscape of a cell, affecting gene expression and cellular metabolism . This can influence various cellular processes, including cell signaling pathways and the cell cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to HDACs and inhibiting their enzymatic activity . This prevents the removal of acetyl groups from histones, leading to an increase in chromatin accessibility and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. While the immediate effects of this compound involve changes in HDAC activity and gene expression, longer-term effects can include alterations in cell function and viability
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage. While low doses of this compound can lead to changes in gene expression and cellular function, higher doses may result in toxicity or adverse effects
Metabolic Pathways
This compound is involved in the regulation of various metabolic pathways through its effects on HDACs . By altering the acetylation status of histones and other proteins, this compound can influence the activity of enzymes and other factors involved in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins . The localization and accumulation of this compound can influence its activity and the cellular processes it affects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. While this compound is known to interact with HDACs, which are located in the nucleus, it may also interact with other proteins in different subcellular compartments
準備方法
The synthesis of CXD101 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically includes the following steps:
Preparation of Intermediates: The synthesis begins with the preparation of key intermediates, which are essential for the final coupling reaction.
Coupling Reaction: The intermediates are then coupled under specific reaction conditions to form the final product, CXD101.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity CXD101.
化学反応の分析
CXD101 undergoes various chemical reactions, including:
Oxidation: CXD101 can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of CXD101 can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: CXD101 can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
類似化合物との比較
CXD101 is unique compared to other HDAC inhibitors due to its selectivity for class I HDAC enzymes and its potent antiproliferative activity. Similar compounds include:
Vorinostat: A non-selective HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: A selective HDAC inhibitor for class I enzymes, used in the treatment of peripheral T-cell lymphoma.
Panobinostat: A pan-HDAC inhibitor with activity against multiple HDAC classes, used in the treatment of multiple myeloma
CXD101’s selectivity for class I HDAC enzymes and its favorable pharmacokinetic profile make it a promising candidate for further development in cancer therapy.
特性
IUPAC Name |
N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O/c1-17-21(15-28(2)27-17)16-29-13-11-19(12-14-29)18-7-9-20(10-8-18)24(30)26-23-6-4-3-5-22(23)25/h3-10,15,19H,11-14,16,25H2,1-2H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDZMASHNBKTPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCC(CC2)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934828-12-3 | |
| Record name | CXD-101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934828123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CXD101 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16182 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zabadinostat | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TNV87ICD2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

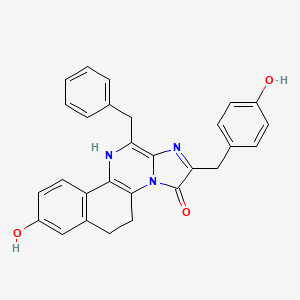
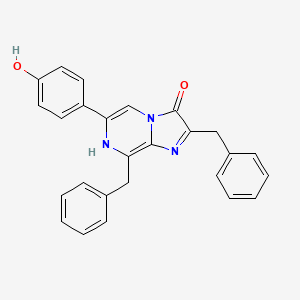
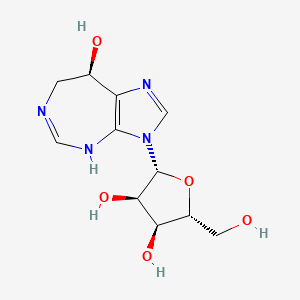

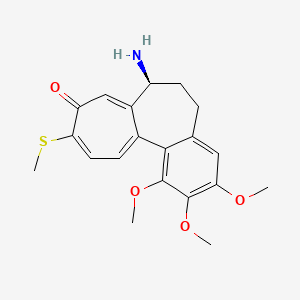
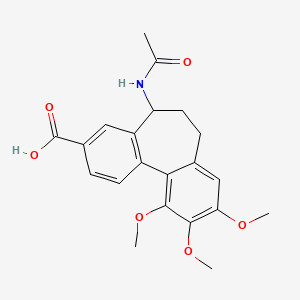



![3-Chloro-5-[(2e)-3,7-Dimethylocta-2,6-Dien-1-Yl]-4,6-Dihydroxy-2-Methylbenzaldehyde](/img/structure/B1669299.png)
